molecular formula C38H24 B3216571 10-(Naphthalen-2-yl)-9,9'-bianthracene CAS No. 1172087-80-7

10-(Naphthalen-2-yl)-9,9'-bianthracene

Cat. No.: B3216571
CAS No.: 1172087-80-7
M. Wt: 480.6 g/mol
InChI Key: FZVZZGGJKOFZSQ-UHFFFAOYSA-N
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Description

10-(Naphthalen-2-yl)-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which consists of a naphthalene moiety attached to a bianthracene core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Naphthalen-2-yl)-9,9’-bianthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

10-(Naphthalen-2-yl)-9,9’-bianthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-(Naphthalen-2-yl)-9,9’-bianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(Naphthalen-2-yl)-9,9’-bianthracene in OLEDs involves its role as a host material in the emissive layer. It can also act as a phosphorescent emitter when doped with metals like iridium or platinum. The compound exhibits both fluorescent and phosphorescent properties, contributing to the efficiency and stability of OLED devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(Naphthalen-2-yl)-9,9’-bianthracene is unique due to its specific substitution pattern, which imparts distinct electronic and luminescent properties. This makes it particularly suitable for applications in advanced organic electronic devices .

Properties

IUPAC Name

9-anthracen-9-yl-10-naphthalen-2-ylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24/c1-2-12-26-23-29(22-21-25(26)11-1)36-32-17-7-9-19-34(32)38(35-20-10-8-18-33(35)36)37-30-15-5-3-13-27(30)24-28-14-4-6-16-31(28)37/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVZZGGJKOFZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=CC8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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